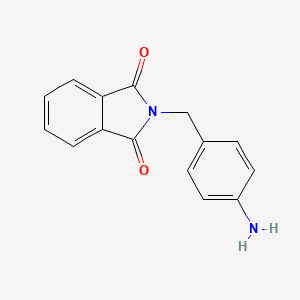

2-(4-Aminobenzyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSRUFWSIDRGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353586 | |

| Record name | 4-N-Phthaloylglyaminomethyl aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100880-61-3 | |

| Record name | 4-N-Phthaloylglyaminomethyl aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100880-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 2-(4-aminobenzyl)isoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the N-substituted phthalimide intermediate, 2-(4-nitrobenzyl)isoindoline-1,3-dione, followed by the selective reduction of the nitro group to the desired primary amine. This document offers detailed experimental protocols, mechanistic insights, characterization data, and essential safety considerations, designed to equip researchers with the practical knowledge required for the successful synthesis and purification of the target compound.

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, and its N-substituted derivatives are a cornerstone of synthetic organic chemistry, renowned for their diverse biological activities and utility as versatile chemical intermediates.[1][2] The phthalimide moiety serves as a crucial pharmacophore in a variety of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1] The title compound, this compound, incorporates a reactive primary aromatic amine, rendering it a particularly useful synthon for further molecular elaboration in drug discovery programs and the development of novel polymers and functional materials.

This guide delineates a robust and reproducible synthetic route to this compound, focusing on practical execution and a thorough understanding of the underlying chemical principles.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the condensation of phthalic anhydride with 4-nitrobenzylamine to form the nitro-substituted intermediate. The subsequent step is the reduction of the nitro group to the corresponding amine.

Figure 1: Overall two-step synthesis pathway.

Step 1: Synthesis of 2-(4-Nitrobenzyl)isoindoline-1,3-dione

The initial step of the synthesis involves the formation of an imide ring through the condensation reaction of phthalic anhydride with 4-nitrobenzylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 4-nitrobenzylamine attacks one of the carbonyl carbons of the phthalic anhydride. The resulting amic acid intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered phthalimide ring. Glacial acetic acid is a commonly employed solvent as it facilitates both the initial reaction and the subsequent dehydration.

Experimental Protocol: Step 1

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Nitrobenzylamine hydrochloride (1.0 eq)

-

Anhydrous sodium acetate (1.0 eq)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add phthalic anhydride (1.0 eq), 4-nitrobenzylamine hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add a sufficient volume of glacial acetic acid to ensure stirring of the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 3-4 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the cooled mixture into a beaker of cold water.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water to remove any remaining acetic acid and sodium acetate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-(4-nitrobenzyl)isoindoline-1,3-dione as a solid.

-

Dry the purified product in a vacuum oven.

Characterization of 2-(4-Nitrobenzyl)isoindoline-1,3-dione

| Technique | Expected Observations |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Expected to be sharp and can be compared to literature values |

| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-8.0 ppm), benzylic protons (-CH₂-) (singlet, ~4.9 ppm), and aromatic protons of the nitrophenyl group (two doublets, ~7.5 and ~8.2 ppm) |

| ¹³C NMR | Carbonyl carbons of the imide (~167 ppm), aromatic carbons of the phthalimide and nitrophenyl rings, and the benzylic carbon |

| IR (cm⁻¹) | Asymmetric and symmetric C=O stretching of the imide (~1770 and ~1710 cm⁻¹), aromatic C-H stretching, and characteristic N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹) |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₅H₁₀N₂O₄ (282.25 g/mol )[3] |

Step 2: Reduction of 2-(4-Nitrobenzyl)isoindoline-1,3-dione to this compound

The second and final step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can be employed for this transformation; however, a classic and highly effective method is the use of tin(II) chloride dihydrate in the presence of a strong acid, such as hydrochloric acid. The reaction is typically carried out in an alcoholic solvent like ethanol. The mechanism involves the transfer of electrons from the tin(II) species to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.

Experimental Protocol: Step 2

Materials:

-

2-(4-Nitrobenzyl)isoindoline-1,3-dione (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Ethyl acetate or other suitable organic solvent for extraction

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

-

Heat the mixture to reflux and maintain for a period determined by TLC monitoring until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is alkaline. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethanol or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Figure 2: Simplified mechanism of nitro group reduction by SnCl₂.

Characterization of this compound

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Expected to be sharp and can be compared to literature values |

| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-7.9 ppm), benzylic protons (-CH₂-) (singlet, ~4.6 ppm), aromatic protons of the aminophenyl group (two doublets, ~6.6 and ~7.0 ppm), and the amine protons (-NH₂) (broad singlet, variable chemical shift)[4] |

| ¹³C NMR | Carbonyl carbons of the imide (~168 ppm), aromatic carbons of the phthalimide and aminophenyl rings, and the benzylic carbon |

| IR (cm⁻¹) | Asymmetric and symmetric C=O stretching of the imide (~1770 and ~1700 cm⁻¹), N-H stretching of the primary amine (two bands, ~3450 and ~3350 cm⁻¹), and aromatic C-H stretching |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of C₁₅H₁₂N₂O₂ (252.27 g/mol )[1] |

Safety and Handling

Phthalic Anhydride:

-

Corrosive and can cause severe eye damage.[5]

-

May cause respiratory irritation and allergic skin reactions.[5][6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

4-Nitrobenzylamine Hydrochloride:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Handle with appropriate PPE in a fume hood.

Tin(II) Chloride (Stannous Chloride):

-

Harmful if swallowed and causes severe skin burns and eye damage.[10][11]

-

May cause sensitization by skin contact.

-

Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12]

-

Hygroscopic; store in a tightly sealed container in a dry place.[10]

General Precautions:

-

All experimental work should be conducted in a well-ventilated laboratory fume hood.

-

A thorough risk assessment should be performed before commencing any experimental work.[13]

-

Dispose of all chemical waste in accordance with local regulations.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for accessing this valuable chemical intermediate. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis. The versatility of the final product as a building block for more complex molecules underscores the importance of this synthetic pathway for researchers in drug discovery and materials science.

References

- Thirumalai Chemicals Ltd.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzylamine hydrochloride. 2025.

- Carl ROTH. Safety Data Sheet: Phthalic anhydride. Accessed January 6, 2026.

- Noah Chemicals. What You Need to Know About Tin (II) Chloride. 2018.

- Chemius. Phthalic Anhydride (PA)

- Thirumalai Chemicals Ltd.

- IPCS. ICSC 0315 - PHTHALIC ANHYDRIDE. Accessed January 6, 2026.

- Carl ROTH. Safety Data Sheet: Tin(II)

- Inchem.org. ICSC 0955 - TIN (II) CHLORIDE (ANHYDROUS). Accessed January 6, 2026.

- Apollo Scientific. Tin(II)

- SciSpace.

- Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Accessed January 6, 2026.

- Gsrs. 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE. Accessed January 6, 2026.

- ResearchGate. 1H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Accessed January 6, 2026.

- University of Calgary. Ch13 - Sample IR spectra. Accessed January 6, 2026.

- Sigma-Aldrich. 2-(4-NITRO-BENZYL)-ISOINDOLE-1,3-DIONE AldrichCPR. Accessed January 6, 2026.

- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. 2021.

- ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Accessed January 6, 2026.

- Semantic Scholar. Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. 2022.

- Organic Chemistry Portal. Synthesis of isoindolinones. Accessed January 6, 2026.

- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. 2025.

- PubMed Central. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. 2021.

- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Accessed January 6, 2026.

- ResearchGate. Synthesis, Crystal Structure and IR Spectrum studies of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)- isoindole-1,3-dione. 2019.

- ResearchGate. HR-MS spectra of 2-(2-(4-(4-bromobenzyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione (3a) (ESI-MS). Accessed January 6, 2026.

- Organic Syntheses. Working with Hazardous Chemicals. Accessed January 6, 2026.

- NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Accessed January 6, 2026.

- Masaryk University. Table of Characteristic IR Absorptions. Accessed January 6, 2026.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. 2021.

- ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Accessed January 6, 2026.

- ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. 2019.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Accessed January 6, 2026.

- NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. Accessed January 6, 2026.

Sources

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com [carlroth.com]

- 6. Mobile [my.chemius.net]

- 7. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 8. thirumalaichemicals.com [thirumalaichemicals.com]

- 9. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 10. carlroth.com [carlroth.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. noahchemicals.com [noahchemicals.com]

- 13. orgsyn.org [orgsyn.org]

Chemical properties of 2-(4-Aminobenzyl)isoindoline-1,3-dione

An In-Depth Technical Guide to 2-(4-Aminobenzyl)isoindoline-1,3-dione for Advanced Research

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of data to explore the causal relationships behind its properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No. 100880-61-3) is a derivative of phthalimide, a structural motif found in numerous biologically active compounds.[1][2] Its strategic value lies in its unique architecture: a stable, planar phthalimide group linked via a methylene bridge to a phenyl ring bearing a reactive primary amine. This configuration makes it an exceptional building block or linker molecule. The phthalimide moiety provides a rigid, sterically defined scaffold, while the terminal primary amine offers a versatile nucleophilic handle for subsequent chemical modifications. This guide will dissect the core chemical attributes that enable its application in advanced molecular design.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a molecule dictate its behavior in both reactive and biological systems. The data presented below are essential for predicting solubility, designing reaction conditions, and confirming structural integrity.

Core Properties

A summary of the key physicochemical properties is provided in Table 1. These values are fundamental for handling, formulation, and experimental design.

| Property | Value | Source / Rationale |

| CAS Number | 100880-61-3 | [3][4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 252.27 g/mol | [4] |

| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Based on similar aromatic imides. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols, chlorinated solvents; insoluble in water. | Predicted based on functional groups. The large aromatic surface area suggests solubility in polar aprotic solvents, while the lack of extensive H-bond donors limits aqueous solubility. |

| Melting Point | Not experimentally reported, but expected to be >150 °C. | High molecular symmetry and intermolecular forces in similar phthalimides lead to high melting points. |

Spectroscopic Signature for Structural Validation

-

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

-

δ ~7.8-7.9 ppm (m, 4H): These signals correspond to the four aromatic protons of the phthalimide group. The symmetry of this system often results in a complex multiplet.

-

δ ~6.9-7.1 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -CH₂- group.

-

δ ~6.5-6.6 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -NH₂ group.

-

δ ~5.0 ppm (s, 2H): A broad singlet corresponding to the protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.

-

δ ~4.6 ppm (s, 2H): A sharp singlet representing the two benzylic protons (-CH₂-). Its distinct downfield shift is due to the influence of the adjacent aromatic ring and the nitrogen of the imide.

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

-

δ ~168 ppm: The two equivalent carbonyl carbons (C=O) of the phthalimide group. This is a highly characteristic signal.

-

δ ~147 ppm: The aromatic carbon attached to the amine group (C-NH₂).

-

δ ~135 ppm: The two aromatic carbons of the phthalimide ring adjacent to the carbonyl groups.

-

δ ~132 ppm: The two non-substituted aromatic carbons of the phthalimide ring.

-

δ ~130 ppm: The two aromatic carbons ortho to the -CH₂- group.

-

δ ~125 ppm: The aromatic carbon attached to the -CH₂- group.

-

δ ~123 ppm: The two aromatic carbons of the phthalimide ring beta to the carbonyl groups.

-

δ ~114 ppm: The two aromatic carbons ortho to the -NH₂ group.

-

δ ~42 ppm: The benzylic carbon (-CH₂-).

-

Synthesis and Purification: A Validated Protocol

The most direct and efficient synthesis of this compound is via the condensation of phthalic anhydride with 4-aminobenzylamine. This reaction, a variation of N-phthaloylation, proceeds through a nucleophilic acyl substitution mechanism.[7]

Experimental Protocol

This protocol is designed as a self-validating system, where reaction completion can be monitored and the product purified to a high degree.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-aminobenzylamine (1.0 eq).[8]

-

Solvent Selection & Rationale: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid is an ideal choice as it is polar enough to dissolve the reactants and has a high boiling point, which facilitates the removal of the water byproduct, driving the reaction equilibrium towards the imide product.[9]

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically UV-active, product spot. The reaction is generally complete within 4-8 hours.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice-water bath. The product will precipitate out of the cooled acetic acid.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude solid sequentially with cold water (to remove residual acetic acid) and then with a cold, non-polar solvent like hexane (to remove organic impurities).

-

Final Drying: Dry the purified white or off-white solid under vacuum to obtain the final product, this compound. Purity should be assessed by NMR and melting point analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its two key domains: the nucleophilic primary amine and the stable phthalimide core.

Reactivity of the Primary Aromatic Amine

The exocyclic -NH₂ group is the primary site of reactivity. Its nucleophilicity allows for a wide array of derivatizations, making it a versatile handle for conjugating other molecules.

-

Schiff Base Formation: The amine readily condenses with aldehydes and ketones under mild acidic or basic conditions to form imines (Schiff bases). This is a cornerstone reaction for creating more complex heterocyclic systems, such as thiazolidinones.[10]

-

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide bonds, a common strategy for linking this molecule to carboxylic acid-containing pharmacophores or biomolecules.

-

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine to a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing a range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

The Phthalimide Core: A Stable Anchor

The isoindoline-1,3-dione structure serves two primary roles:

-

Protecting Group: In a broader synthetic context, the phthalimide group is a classic protecting group for primary amines, famously used in the Gabriel synthesis. It is exceptionally stable to a wide range of reagents and conditions.

-

Structural Scaffold: Its rigid and planar geometry provides a well-defined orientation for the attached aminobenzyl group, which is critical in applications like drug design, where precise spatial arrangement of functional groups (pharmacophore modeling) is essential.

While robust, the phthalimide ring can be cleaved if desired, most commonly via hydrazinolysis (the Ing-Manske procedure) using hydrazine (N₂H₄) to release the protected primary amine.

Reactivity Pathway Diagram

This diagram illustrates the key reactive pathways originating from the primary amine.

Caption: Key chemical transformations of the primary amine functional group.

Applications in Research and Drug Development

The unique bifunctional nature of this compound positions it as a high-value intermediate in several advanced applications:

-

Linker Chemistry: It can serve as a rigid linker to connect two different molecular entities. For example, in the development of PROTACs (Proteolysis Targeting Chimeras), it could be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

Medicinal Chemistry Scaffold: Phthalimide and isoindoline-1,3-dione derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[11][12] This compound serves as an excellent starting point for synthesizing novel derivatives to be screened for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer's disease research.[9][12]

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or functional materials. The primary amine allows for grafting onto surfaces or polymerization into polyamides, potentially imparting specific thermal or optical properties.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for molecular innovation. Its synthesis is straightforward and scalable, and its well-defined spectroscopic signature allows for unambiguous characterization. The strategic placement of a reactive primary amine on a stable phthalimide scaffold provides chemists with a powerful tool for building complex molecular architectures. Understanding the interplay between its structure, properties, and reactivity, as detailed in this guide, is the key to unlocking its full potential in drug discovery, diagnostics, and materials science.

References

- Kumar, D., & Obaid, R. J. (2020). Environmentally Benign Approach to the Synthesis of Some New Thiazolidinone Derivatives. Egyptian Journal of Chemistry, 63(10), 3845-3856.

- Arctom Scientific. CAS NO. 1445-55-2 | ethyl 6-oxo-1H-pyridazine-5-carboxylate - 95%. Arctomsci.com. [https://www.arctomsci.com/product-detail/PBT2104.html]

- Arctom Scientific. CAS NO. 1445-55-2 | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. Arctomsci.com. [https://www.arctomsci.com/product-detail/CS-0061571.html]

- Ambeed. 1445-55-2 | Ethyl 3-hydroxypyridazine-4-carboxylate. Ambeed.com. [https://www.ambeed.com/products/1445-55-2.html]

- Ark Pharm, Inc. 1445-55-2 | MFCD14584672 | Ethyl 3-Hydroxypyridazine-4-carboxylate. Ark-pharm.com. [https://www.ark-pharm.com/product/AR001KCE]

- A2B Chem. Ethyl 3-Hydroxypyridazine-4-carboxylate CAS#: 1445-55-2. A2bchem.com. [https://www.a2bchem.com/product/a2b161571]

- Ezekiel, A. D., et al. (2020). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Chemistry Research Journal, 5(5), 108-115.

- Request PDF. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [https://www.researchgate.net/publication/343354432_Synthesis_of_Some_New_Isoindoline-13-dione_Based_Heterocycles]

- BLD Pharm. 100880-61-3 | this compound. Bldpharm.com. [https://www.bldpharm.com/products/100880-61-3.html]

- ChemScene. 100880-61-3 | this compound. Chemscene.com. [https://www.chemscene.com/cas/100880-61-3.html]

- ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [https://www.researchgate.net/figure/Structure-and-route-for-the-synthesis-of-isoindoline-isoindoline-13-dione_fig1_327618844]

- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Acgpubs.org. [https://acgpubs.org/record/2018/volume-12/issue-3/article/2]

- PubChem. 2-(4-Methylbenzyl)isoindoline-1,3-dione. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4810951]

- Gholivand, K., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 361–376. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8414631/]

- ResearchGate. A simple preparation of phthaloyl amino acids via a mild phthaloylation. ResearchGate. [https://www.researchgate.

- Adibi, H., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(2), 183-186. [https://pubmed.ncbi.nlm.nih.gov/15372301/]

- ResearchGate. Studies of the Reactions Between Indole-2,3-diones (Isatins) and 2-Aminobenzylamine. ResearchGate. [https://www.researchgate.

- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=13c-nmr]

- AppliChem. This compound. Applichem.de. [https://www.applichem.de/shop/produkte/details/ai03809/2-4-aminobenzylisoindolin-13-dion]

- Neochoritis, C. G., et al. (2019). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 15, 2696–2742. [https://www.beilstein-journals.org/bjoc/articles/15/256]

- Echemi. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione Safety Data Sheets. Echemi.com. [https://www.echemi.com/sds/2-(4-bromobenzyl)-1h-isoindole-1,3(2h)-dione-cas153171-22-3.html]

- Szymański, P., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3143. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197368/]

- Acta Crystallographica Section E. 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200778/]

- Sigma-Aldrich. 4-Aminobenzylamine 99%. Sigmaaldrich.com. [https://www.sigmaaldrich.com/US/en/product/aldrich/368466]

- PubChem. 4-Aminobenzylamine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzylamine]

- Thermo Fisher Scientific. 4-Aminobenzylamine, 98%. Thermofisher.com. [https://www.thermofisher.

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. 100880-61-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. appchemical.com [appchemical.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Aminobenzyl)isoindoline-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(4-Aminobenzyl)isoindoline-1,3-dione, a key chemical intermediate. The guide details its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its applications in research and drug development, and provides essential safety and handling information. This whitepaper is intended to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research, offering both theoretical insights and practical methodologies.

Chemical Identity and Properties

This compound is an organic compound featuring a phthalimide group attached to a 4-aminobenzyl moiety. The phthalimide group serves as a crucial protecting group for the primary amine, a common strategy in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100880-61-3 | [1][2] |

| Molecular Formula | C15H12N2O2 | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| IUPAC Name | 2-(4-aminobenzyl)isoindole-1,3-dione | N/A |

| SMILES | NC1=CC=C(C=C1)CN2C(C3=C(C2=O)C=CC=C3)=O | [2] |

| MDL Number | MFCD00432223 | [2] |

| Appearance | (Typically a solid) | N/A |

| Purity | (Varies by supplier) | N/A |

Synthesis and Purification

The synthesis of isoindoline-1,3-dione derivatives is a well-established area of organic chemistry, often involving the condensation of phthalic anhydride with a primary amine.[3][4]

Synthetic Pathway Overview

A common and direct method for preparing this compound is the reaction between phthalic anhydride and 4-aminobenzylamine. This reaction is typically performed under heating, which facilitates the dehydration and subsequent cyclization to form the imide ring. The use of a solvent such as glacial acetic acid or toluene can aid in the removal of the water byproduct.[5][6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol describes a general procedure. Researchers should adapt it based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-aminobenzylamine (1.0 equivalent) in a suitable solvent like glacial acetic acid.

-

Heating: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold solvent (such as ethanol or water) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Drug Development

The isoindoline-1,3-dione scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4]

-

Building Block for Bioactive Molecules: The primary amine on the benzyl ring of this compound serves as a versatile handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules.

-

Precursor for Amine-Containing Drugs: The phthalimide group is a well-known protecting group for primary amines (a form of the Gabriel synthesis). The phthalimide can be cleaved under specific conditions (e.g., using hydrazine) to release the primary amine of the benzylamine moiety. This strategy is crucial in multi-step syntheses where the amine's reactivity needs to be masked.

-

Cholinesterase Inhibitors: Derivatives of isoindoline-1,3-dione have been extensively studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5][7][8] The core structure can interact with active sites of these enzymes.[5]

Safety and Handling

As with all chemical reagents, this compound should be handled with care in a well-ventilated laboratory environment.

Table 2: General Safety and Handling Guidelines

| Precaution Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [9][10] |

| Handling | Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [9][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [11] |

| First Aid (General) | If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with plenty of water. If swallowed, rinse mouth and consult a physician. | [9][11] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [9] |

Note: This information is a general guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a protected form of 4-aminobenzylamine and as a scaffold for developing new therapeutic agents makes it a compound of interest for researchers in drug discovery. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research setting.

References

-

Appchem. This compound | 100880-61-3. Available from: [Link]

-

A. A. Oluyori et al. (2020). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available from: [Link]

-

ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available from: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

PubMed Central. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available from: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

-

PubChem. 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione. Available from: [Link]

-

MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]

-

PubChem. 2-(4-Methylbenzyl)isoindoline-1,3-dione. Available from: [Link]

-

PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]

Sources

- 1. 100880-61-3|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(4-Aminobenzyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(4-Aminobenzyl)isoindoline-1,3-dione. This compound belongs to the phthalimide class of molecules, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis and structural elucidation of this compound. The guide includes a proposed synthetic protocol, in-depth analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and visualizations to facilitate a deeper understanding of its molecular architecture.

Introduction and Significance

Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a cornerstone in synthetic organic chemistry and drug discovery. The rigid phthalimide core, combined with various substituents, gives rise to a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and even anticancer activities.[1][2] The title compound, this compound, is of particular interest due to the presence of a primary aromatic amine functionality. This amino group offers a reactive site for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. Understanding the precise molecular structure and spectroscopic fingerprint of this compound is paramount for its effective utilization in research and development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[2][3] For the synthesis of this compound, the logical precursors are phthalic anhydride and 4-aminobenzylamine. The reaction proceeds through a two-step mechanism: nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization via dehydration to form the stable five-membered imide ring.

Proposed Experimental Protocol:

Materials:

-

Phthalic anhydride

-

4-Aminobenzylamine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.

-

To this solution, add 4-aminobenzylamine (1.0 eq) portion-wise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold deionized water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound (C₁₅H₁₂N₂O₂) consists of a central isoindoline-1,3-dione core connected to a 4-aminobenzyl group via the nitrogen atom of the imide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the phthalimide and aminobenzyl moieties, the benzylic methylene protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.8-7.9 | Multiplet | 4H | Phthalimide aromatic protons | The four protons on the phthalimide ring are in a complex chemical environment and are expected to appear as a multiplet in the downfield aromatic region. |

| ~6.9-7.1 | Doublet | 2H | Aromatic protons ortho to the CH₂ group | These protons are on the aminobenzyl ring and are coupled to the protons ortho to the amino group. |

| ~6.5-6.6 | Doublet | 2H | Aromatic protons ortho to the NH₂ group | These protons are shielded by the electron-donating amino group, causing them to appear at a more upfield chemical shift. |

| ~5.0 | Singlet | 2H | -NH₂ protons | The chemical shift of amine protons can vary and may appear as a broad singlet. The exact position is concentration and solvent dependent. |

| ~4.6 | Singlet | 2H | Benzylic -CH₂- protons | The methylene protons are adjacent to the electron-withdrawing imide nitrogen, resulting in a downfield shift. |

Note: The predicted chemical shifts are based on analogous compounds and general NMR principles.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbons, the aromatic carbons, and the benzylic carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~168 | Imide C=O carbons | The carbonyl carbons of the imide are highly deshielded and appear significantly downfield. |

| ~148 | Aromatic C-NH₂ | The carbon attached to the amino group is shielded by the electron-donating effect of the nitrogen. |

| ~134 | Aromatic CH (Phthalimide) | Aromatic carbons of the phthalimide ring. |

| ~132 | Quaternary aromatic C (Phthalimide) | The two quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |

| ~129 | Aromatic CH (Aminobenzyl) | Aromatic carbons on the aminobenzyl ring. |

| ~123 | Aromatic CH (Phthalimide) | Aromatic carbons of the phthalimide ring. |

| ~114 | Aromatic CH (Aminobenzyl) | Aromatic carbons ortho to the amino group, shielded by its electron-donating nature. |

| ~41 | Benzylic -CH₂- | The benzylic carbon attached to the imide nitrogen. |

Note: The predicted chemical shifts are based on analogous compounds and general NMR principles.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3450-3300 | Medium, Sharp | N-H | Asymmetric and symmetric stretching of the primary amine |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Weak | Aliphatic C-H | Stretching of the benzylic CH₂ |

| ~1770 | Strong | C=O | Asymmetric stretching of the imide carbonyls |

| ~1710 | Strong | C=O | Symmetric stretching of the imide carbonyls |

| ~1620 | Medium | N-H | Bending of the primary amine |

| ~1600, ~1510 | Medium | Aromatic C=C | Ring stretching |

| ~1400 | Medium | C-N | Stretching of the imide C-N bond |

Note: The predicted absorption bands are based on characteristic IR frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 252.27.

Predicted Fragmentation Pattern:

A major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-aminobenzyl cation (m/z 106) and the phthalimide radical. Another possible fragmentation is the loss of CO from the molecular ion.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide has detailed the molecular structure, a proposed synthetic route, and the expected spectroscopic characteristics of this compound. The provided information, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers working with this molecule. The presence of a reactive primary amine on the benzyl moiety makes this compound a versatile intermediate for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical sciences. The detailed spectroscopic analysis provides a benchmark for the characterization and quality control of this important chemical entity.

References

-

ResearchGate. (n.d.). ¹H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Retrieved from [Link]

- Taiwo, F. O., Adebayo, J. O., & Peter, A. I. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

-

PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

-

PubChem. (n.d.). 2-(4-Methylbenzyl)isoindoline-1,3-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

- Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold of Isoindoline-1,3-dione

An In-depth Technical Guide to Isoindoline-1,3-dione Compounds: From Synthesis to Therapeutic Applications

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, holds a significant and storied position in the landscape of medicinal chemistry.[1][2] It is a bicyclic structure composed of a benzene ring fused to a five-membered imide ring.[3] This seemingly simple architecture possesses a unique combination of chemical properties—including hydrophobicity for membrane traversal and a hydrogen bonding subunit—that make it a versatile pharmacophore.[2] The journey of isoindoline-1,3-dione in medicine is a compelling narrative of rediscovery and innovation. It began with the infamous tragedy of thalidomide, a sedative introduced in the 1950s that was later found to be a potent teratogen.[4][5] However, decades of rigorous research have rehabilitated this scaffold, uncovering its profound therapeutic potential.

The thalidomide story spurred intense investigation into its mechanisms of action, ultimately leading to its repurposing and the development of safer, more potent analogs known as Immunomodulatory imide Drugs (IMiDs), such as lenalidomide and pomalidomide.[4][6][7] These drugs have revolutionized the treatment of hematologic malignancies, particularly multiple myeloma.[5][8] Today, the isoindoline-1,3-dione core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and displays a wide array of pharmacological activities. These activities span anti-inflammatory, immunomodulatory, anticancer, anticonvulsant, analgesic, and antimicrobial effects.[9][10][11]

This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, exploring the synthesis, multifaceted biological activities, and therapeutic applications of isoindoline-1,3-dione compounds. We will delve into the core mechanism of action involving the protein cereblon, examine structure-activity relationships, and present key experimental protocols that underpin the research in this dynamic field.

Part 1: Synthesis of the Isoindoline-1,3-dione Core

The construction of the N-substituted isoindoline-1,3-dione scaffold is typically straightforward, a factor that contributes to its attractiveness in medicinal chemistry. The most common and traditional method involves the condensation of phthalic anhydride with a primary amine.

Classical Synthesis: Condensation of Phthalic Anhydride and Amines

The fundamental approach involves reacting phthalic anhydride with a primary amine, often under heating or reflux conditions in a suitable solvent like benzene or toluene.[12][13][14] The choice of reaction conditions is critical; heating is necessary to drive the dehydration and cyclization that forms the stable five-membered imide ring. Performing the reaction without sufficient heat can lead to the isolation of the intermediate monoacylation product, a phthalic acid amide, rather than the desired cyclic imide.[12][13][15] More recently, green chemistry approaches have been developed, utilizing solventless reactions with simple heating to achieve high yields, reducing environmental impact.[13]

Caption: General synthesis of N-substituted isoindoline-1,3-diones.

Representative Experimental Protocol

The following protocol is a generalized procedure for the synthesis of N-substituted isoindoline-1,3-diones based on methodologies found in the literature.[13][16]

Objective: To synthesize 2-(4-acetylphenyl)isoindoline-1,3-dione.

Materials:

-

Phthalic anhydride (1.1 mmol)

-

4-Aminoacetophenone (1.0 mmol)

-

Toluene or Benzene (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add phthalic anhydride (1.1 mmol) and the desired primary amine, in this case, 4-aminoacetophenone (1.0 mmol).

-

Add 20 mL of toluene to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold ethanol or hexane to remove any unreacted starting materials.

-

If the product remains dissolved, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][17]

Part 2: The Core Mechanism of Action: Modulating the Cereblon E3 Ligase Complex

For decades, the pleiotropic effects of thalidomide were a mystery. The landmark discovery that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs fundamentally changed our understanding and unlocked the therapeutic rationale for this class of compounds.[4][5][8]

CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[4][18] In its native state, this complex ubiquitinates specific proteins, tagging them for degradation by the proteasome. The genius of isoindoline-1,3-dione-based IMiDs lies in their ability to act as a "molecular glue."[19] The glutarimide ring of the drug binds to a specific pocket in CRBN, which in turn alters the substrate specificity of the CRL4-CRBN complex.[4][18] This induced proximity brings new proteins, or "neosubstrates," to the E3 ligase for ubiquitination and subsequent degradation.[5]

Key neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][18] Degradation of these factors leads to the death of multiple myeloma cells and stimulates an anti-tumor immune response by increasing the production of Interleukin-2 (IL-2).[5] This mechanism provides a powerful proof-of-concept for a new therapeutic modality: targeted protein degradation.

Caption: Mechanism of IMiDs via Cereblon (CRBN) E3 ligase modulation.

Part 3: A Spectrum of Pharmacological Activities

The unique mechanism of action and structural versatility of the isoindoline-1,3-dione scaffold have led to the discovery of a wide range of biological activities.

Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory properties of these compounds are their most well-characterized feature. IMiDs like thalidomide, lenalidomide, and pomalidomide potently inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[6][8] This is achieved by enhancing the degradation of TNF-α mRNA.[6] This activity is central to their effectiveness in treating inflammatory conditions like erythema nodosum leprosum.[6] Beyond TNF-α, these compounds modulate a range of cytokines, including interleukins, and can suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6][8] Newer derivatives have been specifically designed as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX), with some compounds showing inhibitory activity against both COX-1 and COX-2.[20][21][22]

Anticancer Activity

The success of IMiDs in multiple myeloma has spurred extensive research into the broader anticancer potential of the isoindoline-1,3-dione scaffold.[8] Numerous derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including lung, cervical, colon, and breast cancer.[17][23][24][25] The anticancer activity is often dependent on the specific substituents attached to the core structure.[25] For example, studies have shown that incorporating silyl ether and bromo groups can significantly enhance cytotoxicity against Caco-2 and MCF-7 cell lines.[17] The mechanisms underlying this broader anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][26]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| Compound 7 | A549 (Lung) | 19.41 | Azide and silyl ether | [24] |

| Compound 13 | Caco-2 (Colon) | > Cisplatin | Silyl ether (-OTBDMS) and -Br | [17] |

| Compound 16 | MCF-7 (Breast) | > Cisplatin | Silyl ether (-OTBDMS) and -Br | [17] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | 2-Bromoacetylphenyl | [26] |

Table 1: Examples of Anticancer Activity of Isoindoline-1,3-dione Derivatives.

Neurological and Analgesic Properties

The isoindoline-1,3-dione scaffold has also shown significant promise in the realm of neuroscience.

-

Anticonvulsant Activity: Several derivatives have been synthesized and evaluated for their ability to protect against seizures.[2][27] Certain compounds have been shown to increase seizure latency and reduce seizure duration in preclinical models, marking them as promising prototypes for new antiepileptic drugs.[27]

-

Anti-Alzheimer's Activity: A key pathological feature of Alzheimer's disease is the decline in the neurotransmitter acetylcholine.[28] Many isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[16][28][29] Structure-activity relationship (SAR) studies have shown that substitutions on the N-benzyl moiety, particularly with fluorine, can lead to potent AChE inhibition.[28]

-

Analgesic Activity: N-substituted phthalimides have been investigated as non-steroidal analgesics.[12] Certain derivatives have demonstrated high analgesic activity in vivo, in some cases exceeding that of the reference drug metamizole sodium, without causing the gastric lesions often associated with traditional NSAIDs.[12][30]

Part 4: Applications in Drug Development and Future Outlook

The isoindoline-1,3-dione scaffold is a cornerstone of modern drug discovery. Its journey from a pariah molecule to a privileged structure offers critical lessons in pharmacology and medicinal chemistry.

Approved Drugs:

-

Thalidomide: Used for multiple myeloma and erythema nodosum leprosum.[31]

-

Lenalidomide & Pomalidomide: More potent thalidomide analogs with improved safety profiles, standard of care for multiple myeloma.[7][32]

-

Apremilast: An analog used to treat psoriatic arthritis, functioning as a phosphodiesterase 4 (PDE4) inhibitor.[32][33]

Future Perspectives: The discovery of the CRBN-mediated mechanism has opened up an entirely new field of drug discovery: Targeted Protein Degradation (TPD) . Researchers are now developing Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a CRBN-binding ligand (often an isoindoline-1,3-dione derivative) to a ligand for a specific protein of interest.[4][19] This brings the target protein into proximity with the E3 ligase complex, leading to its degradation. This technology holds the potential to "drug the undruggable" by targeting proteins that lack traditional active sites for inhibition.

The continued exploration of the vast chemical space around the isoindoline-1,3-dione core, guided by a deep understanding of its mechanism and structure-activity relationships, promises to yield novel therapeutics for a wide range of diseases, from cancer to neurodegeneration and beyond.

References

- Thalidomide - Wikipedia.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- Molecular mechanisms of thalidomide and its deriv

- The molecular mechanism of thalidomide analogs in hem

- Development of Analogs of Thalidomide. Encyclopedia.pub.

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed.

- Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities.

- Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione deriv

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central.

- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.

- Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv

- Therapeutic Potential of Phthalimide Deriv

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups.

- Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma.

- Advances in Synthesis and Medicinal Applications of Compounds Derived

- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV

- Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Phthalimides as anti-inflammatory agents: Future Medicinal Chemistry. Taylor & Francis.

- Research Article Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH.

- Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul

- Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity.

- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.

- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degrad

- Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.

- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC - PubMed Central.

Sources

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biomedgrid.com [biomedgrid.com]

- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. printo.2promojournal.com [printo.2promojournal.com]

- 17. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 21. mdpi.com [mdpi.com]

- 22. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

- 27. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Thalidomide - Wikipedia [en.wikipedia.org]

- 33. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous and Calculated Journey of Phthalimide Derivatives in Medicine: A Technical Guide

Abstract

The history of phthalimide derivatives in medicine is a compelling narrative of serendipitous discovery, devastating tragedy, and remarkable redemption. Initially synthesized in the late 19th century, the phthalimide scaffold remained a chemical curiosity until the mid-20th century with the advent of thalidomide. While its initial application as a sedative led to one of the most profound tragedies in pharmaceutical history, the subsequent elucidation of its unique mechanism of action has paved the way for a new class of potent therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving mechanistic understanding of phthalimide derivatives. We will delve into the core chemistry, pivotal historical events, the intricate molecular mechanisms of action, and the experimental methodologies that have been instrumental in unraveling the therapeutic potential of these remarkable compounds.

The Genesis of a Scaffold: From Chemical Synthesis to a Notorious Drug

The journey of phthalimide derivatives begins not in a bustling pharmaceutical lab, but in the realm of synthetic organic chemistry. The core phthalimide structure, a bicyclic compound featuring an imide functional group fused to a benzene ring, was first synthesized in 1887 through the Gabriel synthesis, a method for preparing primary amines from alkyl halides.[1][2][3][4] For decades, phthalimide and its simple derivatives remained largely of academic interest, serving as versatile intermediates in organic synthesis.[5]

The trajectory of phthalimide derivatives took a dramatic and unforeseen turn in the 1950s with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal.[6] Initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women, thalidomide quickly gained widespread use.[3][4] However, this seemingly innocuous drug would soon become infamous. Between 1957 and 1961, thousands of children were born with severe congenital malformations, a tragedy directly linked to maternal thalidomide use during a critical window of fetal development.[6][7] The devastating teratogenic effects of thalidomide led to its worldwide withdrawal and prompted a revolution in drug safety regulations and testing protocols.[7]

A Phoenix from the Ashes: The Re-emergence of Thalidomide

Despite its catastrophic past, the story of thalidomide did not end there. In the 1960s, a serendipitous observation by Israeli physician Dr. Jacob Sheskin revealed that thalidomide could effectively treat the painful inflammatory skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[7] This discovery marked the beginning of thalidomide's remarkable renaissance. Further research in the 1990s uncovered its potent anti-angiogenic and immunomodulatory properties, leading to its investigation as a cancer therapeutic. In 2006, the U.S. Food and Drug Administration (FDA) granted approval for thalidomide in combination with dexamethasone for the treatment of newly diagnosed multiple myeloma, a cancer of plasma cells.[5][8]

The clinical success of thalidomide spurred the development of analogs with improved efficacy and safety profiles. This led to the creation of the immunomodulatory drugs (IMiDs®), most notably lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are now cornerstones in the treatment of multiple myeloma and other hematological malignancies.[9]

Unraveling the Mechanism: The Discovery of Cereblon

For many years, the precise molecular mechanism underlying both the therapeutic and teratogenic effects of thalidomide remained a mystery. A major breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[10] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[10]

The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase complex. Instead of binding to its native substrates, the drug-bound CRBN recruits a new set of proteins, termed "neosubstrates," for ubiquitination and subsequent degradation by the proteasome. This process is often referred to as "molecular glue" induced protein degradation.[11]

Key neosubstrates responsible for the anti-myeloma effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[12] The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of myeloma cells.[12] This targeted protein degradation ultimately results in cell cycle arrest and apoptosis of the cancerous plasma cells.

Experimental Protocols for Studying Phthalimide Derivatives

The elucidation of the mechanism of action of phthalimide derivatives has been heavily reliant on a suite of sophisticated biochemical and cellular assays. Below are detailed, step-by-step methodologies for key experiments central to the study of these compounds.

Cereblon-IMiD Binding Assays

Quantifying the binding affinity of phthalimide derivatives to their target protein, Cereblon, is a critical first step in their characterization. Several biophysical techniques are commonly employed for this purpose.

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13]

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified recombinant CRBN protein (typically 10-20 µM) in a suitable, well-defined buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[14]

-